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Cat. No.: B568868 Get Quote

Technical Support Center: Overcoming PCR
Inhibition
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome PCR

inhibition caused by residual deuterated and non-deuterated Cetyltrimethylammonium Bromide

(CTAB) in DNA samples.

Frequently Asked Questions (FAQs)
Q1: What is CTAB and why is it used in DNA extraction?

A1: CTAB, or Cetyltrimethylammonium Bromide, is a cationic detergent.[1][2] It is a key

component in DNA extraction buffers, particularly for plant and fungal samples, because it

effectively lyses cell membranes and separates DNA from polysaccharides and polyphenols,

which are common PCR inhibitors.[2][3]

Q2: How does residual CTAB inhibit PCR?

A2: CTAB is a strong detergent and even at low concentrations, it can inhibit PCR.[4] The

primary mechanism of inhibition is through interaction with and denaturation of DNA
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polymerase, the enzyme essential for DNA amplification.[5][6][7] It can also bind to the DNA

template, preventing primer annealing.[6][7]

Q3: Is there a difference in PCR inhibition between standard CTAB and deuterated CTAB?

A3: While specific studies on PCR inhibition by deuterated CTAB are not readily available, the

chemical properties responsible for its function as a detergent and its interaction with biological

molecules are largely the same as standard CTAB. Therefore, it is expected that residual

deuterated CTAB will have a similar inhibitory effect on PCR. The troubleshooting methods for

removing standard CTAB are considered applicable for deuterated CTAB as well.

Q4: What are the signs of CTAB inhibition in a PCR experiment?

A4: Signs of CTAB inhibition include reduced or no PCR product (faint or no bands on a gel),

complete PCR failure, or inconsistent amplification across samples.[6][7] In quantitative PCR

(qPCR), inhibition can be observed as an increase in the quantification cycle (Cq) value or a

decrease in amplification efficiency.[8][9]

Troubleshooting Guides
Issue: No or low PCR product yield with a DNA sample
extracted using a CTAB-based method.
This guide will help you diagnose and resolve PCR inhibition due to residual CTAB.

Step 1: Assess the Purity of Your DNA Sample

Spectrophotometric Analysis: Use a NanoDrop or similar spectrophotometer to measure the

A260/280 and A260/230 ratios of your DNA sample.

An ideal A260/280 ratio for pure DNA is ~1.8. A lower ratio may indicate protein

contamination.[7]

An ideal A260/230 ratio for pure DNA is between 2.0 and 2.2. A ratio below this range

often indicates contamination with polysaccharides or residual salts and solvents,

including CTAB.[7]

Step 2: Implement a CTAB Removal Strategy
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If the A260/230 ratio is low, or if you suspect CTAB contamination, choose one of the following

methods to clean up your DNA sample.

Method 1: Ethanol or Isopropanol Re-precipitation: This is a straightforward method to wash

the DNA pellet and remove residual salts and detergents.[10]

Method 2: Chloroform:Isoamyl Alcohol Extraction: An additional organic extraction can

effectively partition the CTAB away from the aqueous DNA solution.[11][12]

Method 3: Commercial DNA Cleanup Kits: Spin column-based kits are designed to bind DNA

while allowing contaminants to be washed away.

Method 4: Agarose Gel-Based Purification: For highly inhibited samples, excising the DNA

band from an agarose gel can effectively separate the DNA from inhibitors.[13]

Step 3: Optimize Your PCR Reaction

If cleanup methods are insufficient or not feasible, you can try to overcome the inhibition by

modifying the PCR reaction itself.

Dilute the DNA Template: Diluting the template can reduce the concentration of inhibitors to a

level that is tolerated by the DNA polymerase.[14]

Use PCR Facilitators: Additives like Bovine Serum Albumin (BSA) can bind to inhibitors like

phenolics and help to relieve inhibition.[6]

Choose a Robust DNA Polymerase: Some commercially available DNA polymerases are

engineered to be more resistant to common PCR inhibitors.

Quantitative Data Summary
The following table summarizes concentrations of CTAB used in extraction buffers and the

impact of common inhibitors on PCR.
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Parameter
Concentration/Valu
e

Implication Reference(s)

CTAB Concentration

in Lysis Buffer
1% - 4% (w/v)

Higher concentrations

can improve the

removal of

polysaccharides but

increase the risk of

carryover and PCR

inhibition.[4]

[4]

Ideal A260/280 Ratio ~1.8

Indicates pure DNA.

Lower values suggest

protein or phenol

contamination.

[7]

Ideal A260/230 Ratio 2.0 - 2.2

Indicates pure DNA.

Lower values suggest

contamination with

polysaccharides,

salts, or CTAB.

[7]

Inhibitory EDTA

Concentration
≥ 0.5 mM

EDTA chelates Mg2+,

a necessary cofactor

for DNA polymerase,

thus inhibiting the

PCR reaction.[15]

[15]

Experimental Protocols
Protocol 1: High-Salt CTAB DNA Extraction from Plant
Tissue
This protocol is a standard method for isolating high-quality DNA from plant material.

Grind Tissue: Grind ~100 mg of fresh or freeze-dried plant tissue to a fine powder in liquid

nitrogen.
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Lysis: Add 750 µL of pre-warmed (60°C) CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 100

mM Tris-HCl pH 8.0, 20 mM EDTA, 0.2% β-mercaptoethanol added just before use) to the

ground tissue.[11] Vortex thoroughly.

Incubation: Incubate the lysate at 60°C for 1 hour, with gentle mixing every 15-20 minutes.

[11]

Organic Extraction: Add an equal volume (750 µL) of Chloroform:Isoamyl Alcohol (24:1).[11]

[12] Mix by inversion for 5-10 minutes.

Centrifugation: Centrifuge at 12,000 x g for 15 minutes at room temperature.[11]

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube without

disturbing the interface.

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently

by inversion until a DNA precipitate is visible.[3][12]

Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Washing: Discard the supernatant and wash the DNA pellet with 500 µL of ice-cold 70%

ethanol.[3]

Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes.

Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 5-10

minutes. Do not over-dry. Resuspend the DNA in 50-100 µL of TE buffer or sterile nuclease-

free water.

Protocol 2: Post-Extraction Cleanup of CTAB-
Contaminated DNA
Use this protocol to purify DNA samples that show signs of CTAB inhibition.

Sample Preparation: To your existing DNA sample (e.g., 50 µL), add high-salt TE buffer (10

mM Tris-HCl pH 8.0, 1 mM EDTA, 1 M NaCl) to a final volume of 500 µL.
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Organic Extraction: Add an equal volume (500 µL) of Chloroform:Isoamyl Alcohol (24:1).

Vortex for 30 seconds.

Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

Aqueous Phase Recovery: Transfer the upper aqueous phase to a new microcentrifuge tube.

DNA Precipitation: Add 2 volumes (1 mL) of 100% cold ethanol. Mix by inversion and

incubate at -20°C for 30 minutes.

Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C.

Washing: Discard the supernatant and wash the pellet with 1 mL of 70% cold ethanol.

Final Spin: Centrifuge at 14,000 x g for 5 minutes at 4°C.

Drying and Resuspension: Remove the supernatant and air-dry the pellet. Resuspend in a

suitable volume of low-salt TE buffer or nuclease-free water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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